molecular formula C6H11ClFN3 B2806627 [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride CAS No. 1855911-20-4

[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride

Cat. No.: B2806627
CAS No.: 1855911-20-4
M. Wt: 179.62
InChI Key: CPRKNVIURWOLHV-UHFFFAOYSA-N
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Description

[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a fluorinated pyrazole derivative with a molecular formula of C₆H₁₁ClF₃N and a molecular weight of 189.61 g/mol (based on isotopic analysis in ). This structural motif is significant in medicinal chemistry, as fluorine atoms often improve metabolic stability and bioavailability. The hydrochloride salt form increases solubility, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

[2-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN3.ClH/c7-2-4-10-6(5-8)1-3-9-10;/h1,3H,2,4-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRKNVIURWOLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions involving formaldehyde and ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the fluoroethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity, while the pyrazole ring may participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related pyrazole- and imidazole-based methanamine hydrochlorides (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride 2-Fluoroethyl on pyrazole C₆H₁₁ClF₃N 189.61 Enhanced polarity, potential CNS activity
(5-tert-Butyl-1H-pyrazol-3-yl)methanamine hydrochloride () tert-Butyl on pyrazole C₈H₁₆ClN₃ 189.69 Bulky substituent; increased lipophilicity
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride () 5-Fluoro, 1,3-dimethyl C₁₁H₁₇ClFN₅ 285.74 Multiple methyl/ethyl groups; higher steric hindrance
1-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride () 2-Fluorobenzyl on pyrazole C₁₁H₁₂ClFN₃ 205.23 Aromatic fluorine; π-π stacking potential
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride () Pyridinyl, trifluoromethyl C₁₀H₁₀ClF₃N₄ 278.66 Strong electron-withdrawing groups; possible kinase inhibition

Fluorine Substitution Patterns

  • Target Compound : The 2-fluoroethyl group introduces moderate electronegativity and flexibility, balancing solubility and membrane permeability .
  • 5-Fluoro-1,3-dimethyl Analogs () : Fluorine at the 5-position may enhance metabolic stability but reduces conformational flexibility due to methyl groups.

Physicochemical Properties

  • Lipophilicity : The tert-butyl analog () has higher logP due to its bulky substituent, favoring passive diffusion but reducing aqueous solubility.
  • Aromatic Fluorine () : The 2-fluorobenzyl group increases aromatic interactions but may introduce metabolic liabilities via cytochrome P450 oxidation .
  • Salt Forms : All compounds are hydrochlorides, ensuring improved solubility compared to free bases.

Biological Activity

[1-(2-Fluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluoroethyl substituent on the pyrazole ring, which may enhance its interaction with biological targets, influencing various biochemical pathways.

Chemical Structure and Properties

The compound's molecular formula is C7H10ClFN3C_7H_{10}ClFN_3 with a molecular weight of approximately 201.63 g/mol. The structural characteristics include:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Fluoroethyl Group : Enhances lipophilicity and may improve receptor binding.
  • Methanamine Group : Contributes to the compound's reactivity and potential interactions with biological molecules.

The mechanism of action involves the interaction of this compound with specific enzymes or receptors. The fluoroethyl group likely increases binding affinity, while the pyrazole ring facilitates hydrogen bonding and π-π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown inhibition of cell growth in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth inhibition percentages reported at 54.25% and 38.44%, respectively . These findings suggest that the compound may act as a lead structure for developing anticancer agents.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models. This activity is crucial for conditions characterized by excessive inflammation, indicating the compound's therapeutic promise in treating inflammatory diseases .

Case Study 1: Inhibition of p38 MAPK

A study focused on aminopyrazole derivatives found that certain compounds could inhibit p38 MAP kinase, a key player in inflammatory responses. The incorporation of specific substituents enhanced selectivity and potency against this target, suggesting that this compound might share similar inhibitory properties .

Case Study 2: Interaction with Biological Targets

Research indicates that compounds with pyrazole frameworks can modulate enzyme activities involved in critical signaling pathways. The unique structural features of this compound may allow it to interact effectively with these targets, influencing cellular responses and offering potential therapeutic applications.

Data Table: Comparative Biological Activity of Pyrazole Derivatives

Compound NameCAS NumberBiological ActivityReference
This compound1855911-20-4Anticancer, Anti-inflammatory
3-Amino-Pyrazole DerivativeVariousInhibits p38 MAPK
4-Amino-Pyrazole VariantVariousAntioxidant Activity

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